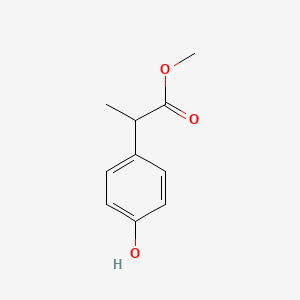

Methyl 2-(4-hydroxyphenyl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHGMEYPUKSMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Methyl 2-(4-hydroxyphenyl)propanoate

The construction of the this compound scaffold can be accomplished using several established synthetic protocols. These methods vary in their efficiency, substrate scope, and environmental impact.

Traditional organic synthesis offers a direct and well-established route to this compound. A primary method involves the esterification of 2-(4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. This reaction is a classic example of Fischer-Speier esterification.

A multi-stage catalytic process has been developed for the preparation of high-purity 2-(4-hydroxyphenoxy)propionates, including the methyl ester. This process involves the esterification of the corresponding 2-(4-hydroxyphenoxy)propionic acid with an excess of alcohol, such as methanol, in the presence of a distillable acid catalyst like hydrochloric acid. The reaction is carried out in a series of sequential stages at temperatures ranging from 20 to 150°C and pressures from 0.05 to 5 bar. A key feature of this process is the removal of unreacted alcohol and volatile components, including the acid catalyst, in vacuo after the initial esterification stage, followed by at least one additional esterification step without intermediate purification. This method can yield a final product with a purity greater than 99%. google.com

The following table summarizes a typical classical synthesis approach:

| Reactants | Reagents | Conditions | Product | Key Features |

| 2-(4-hydroxyphenyl)propanoic acid, Methanol | Acid catalyst (e.g., HCl, H₂SO₄) | Reflux | This compound | Reversible reaction, often requires removal of water to drive to completion. |

Enzymatic and biocatalytic methods present an attractive alternative to classical synthesis, often offering higher selectivity, milder reaction conditions, and a reduced environmental footprint. nih.gov Lipases are a class of enzymes that are particularly well-suited for the synthesis of esters like this compound due to their ability to catalyze esterification and transesterification reactions in non-aqueous media. semanticscholar.orgnih.govnih.gov

While specific literature on the enzymatic synthesis of this compound is not abundant, the principles of lipase-catalyzed esterification are well-established and can be applied to this target molecule. The reaction would involve the direct esterification of 2-(4-hydroxyphenyl)propanoic acid with methanol, catalyzed by an immobilized lipase such as Candida antarctica lipase B (CALB), which is widely used for its high efficiency and broad substrate specificity. nih.gov

A novel biocatalytic approach has been developed for the large-scale production of the related compound S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from its racemic ethyl ester via enantioselective hydrolysis. acs.orgcolab.wsresearchgate.net This demonstrates the potential of enzymatic methods for the synthesis of chiral derivatives. The process involved screening various enzymes, optimizing the biocatalyst and process parameters, and scaling up to a pilot plant, achieving high enantiomeric purities. acs.orgcolab.ws

The key advantages of enzymatic synthesis are summarized below:

| Catalyst Type | Reaction | Advantages | Challenges |

| Lipase (e.g., CALB) | Esterification | High selectivity (chemo-, regio-, and enantio-), Mild reaction conditions, Reduced byproducts, Catalyst is biodegradable and can be recycled. | Enzyme cost and stability, Slower reaction rates compared to some chemical methods. |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.edunih.govrjpn.orgresearchgate.net The synthesis of this compound can be made more environmentally benign by adhering to these principles.

Key green chemistry considerations for the synthesis of this compound include:

Use of Renewable Feedstocks : Investigating the synthesis of the precursor, 2-(4-hydroxyphenyl)propanoic acid, from bio-based sources would align with this principle.

Catalysis over Stoichiometric Reagents : Employing catalytic amounts of acid or, more preferably, using recyclable biocatalysts (enzymes) instead of stoichiometric amounts of corrosive acids minimizes waste. nih.gov

Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as supercritical fluids or ionic liquids, or performing the reaction in a solvent-free system, can significantly reduce the environmental impact.

Energy Efficiency : Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. rjpn.org Enzymatic reactions, which typically occur under mild conditions, are advantageous in this regard.

The application of biocatalysis, as discussed in the previous section, is a prime example of implementing green chemistry principles in the synthesis of this compound and its analogues.

Stereoselective Synthesis and Chiral Resolution of Enantiomers

This compound possesses a chiral center at the C2 position of the propanoate chain, and therefore exists as a pair of enantiomers, (R)- and (S)-methyl 2-(4-hydroxyphenyl)propanoate. The biological activity of these enantiomers can differ significantly, making their separation or stereoselective synthesis crucial for pharmaceutical applications.

Stereoselective synthesis aims to produce a single enantiomer preferentially. One approach involves the use of chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of related compounds has been achieved with high efficiency.

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org Common methods for chiral resolution include:

Classical Resolution via Diastereomeric Salt Formation : This involves reacting the racemic carboxylic acid precursor, 2-(4-hydroxyphenyl)propanoic acid, with a chiral resolving agent (a chiral base) to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The separated diastereomers are then treated with an acid to regenerate the enantiomerically pure carboxylic acids, which can then be esterified to the desired methyl esters.

Enzymatic Resolution : Lipases can exhibit enantioselectivity in their catalytic activity. For example, a racemic mixture of this compound could be subjected to hydrolysis by a lipase that preferentially hydrolyzes one enantiomer, leaving the other enantiomer in the ester form. The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated. A similar strategy has been successfully employed for the resolution of related esters. acs.orgcolab.ws

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The separation of enantiomers of (±)-2-(4-hydroxyphenoxy)propionates, including the methyl and ethyl esters, has been successfully achieved using a tribenzoylcellulose (CTB) chiral column with ethanol as the mobile phase. sioc-journal.cn The separation factors for the methyl and ethyl esters were found to be 1.29 and 1.44, respectively. sioc-journal.cn

| Method | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Well-established, can be scaled up. | Can be tedious, relies on finding a suitable resolving agent and crystallization conditions. |

| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., hydrolysis). | High enantioselectivity, mild conditions. | May require optimization of enzyme and reaction conditions. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |

Derivatization Strategies for Structural Modification and Analogue Generation

Derivatization of this compound at its functional groups (the hydroxyl group on the phenyl ring and the ester group) allows for the synthesis of a wide array of analogues. These modifications can be used to explore structure-activity relationships and to modulate the physicochemical properties of the parent compound.

Esterification and transesterification reactions are key strategies for modifying the ester functionality of this compound.

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions. This would yield a diester analogue.

Transesterification involves the exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by acids or bases, or by enzymes such as lipases. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol in the presence of an acid catalyst would lead to the formation of ethyl 2-(4-hydroxyphenyl)propanoate. masterorganicchemistry.com This process is typically an equilibrium reaction, and using a large excess of the new alcohol can drive the reaction to completion.

Lipase-catalyzed transesterification offers a milder and more selective alternative for generating a library of ester analogues. nih.gov By reacting this compound with a variety of alcohols in the presence of a suitable lipase, a range of different esters can be synthesized.

The following table outlines these derivatization strategies:

| Reaction | Reagents | Functional Group Modified | Product Class |

| Esterification | Carboxylic acid/derivative | Phenolic hydroxyl | Diesters |

| Transesterification | Alcohol (R'-OH) | Methyl ester | New esters (with R' group) |

Modifications of the Hydroxyphenyl Moiety

The phenolic hydroxyl group and the aromatic ring of this compound are key sites for chemical modification. These transformations include etherification of the hydroxyl group and acylation of the phenyl ring.

Another significant modification involves electrophilic aromatic substitution on the phenyl ring. The Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring, typically ortho to the activating hydroxyl group. This reaction employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride. byjus.comwikipedia.org The reaction proceeds by generating a highly electrophilic acylium ion, which then attacks the electron-rich phenol ring. sigmaaldrich.com For phenol derivatives, the reaction conditions can be tuned to favor C-acylation (on the ring) over O-acylation (on the hydroxyl group), often by using an excess of the catalyst. stackexchange.com

| Reaction Type | Reagents | Product Type | Reference Example on Isomer |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃, NaOH) 2. Alkyl Halide (e.g., 1,2-dibromoethane) | Aryl Ether | Synthesis of Dimethyl 3,3'-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate researchgate.net |

| Friedel-Crafts Acylation | Acyl Halide (e.g., Acetyl Chloride) Lewis Acid (e.g., AlCl₃) | Hydroxyarylketone | General Reaction byjus.comwikipedia.org |

Diversification of the Propanoate Chain

The propanoate ester functional group is another key handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids and amides.

The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 2-(4-hydroxyphenyl)propanoic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester with an excess of water in the presence of a strong acid like hydrochloric or sulfuric acid. chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uk This process initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemguide.co.ukchemspider.com

The ester can also be converted directly into amides through amidation reactions. While traditional methods often involve a two-step process of hydrolysis to the carboxylic acid followed by coupling with an amine, modern catalytic systems allow for the direct amidation of esters. researchgate.net For instance, nickel-catalyzed reductive coupling methods have been developed that allow for the reaction of methyl esters with nitroarenes (which are reduced in situ to anilines) to form amides. nih.gov These methods offer a more efficient route to amide derivatives, tolerating a wide array of functional groups. nih.gov

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | 2-(4-hydroxyphenyl)propanoic acid chemguide.co.uk |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-(4-hydroxyphenyl)propanoic acid chemguide.co.uk |

| Direct Amidation | Amine or Amine Precursor, Catalyst (e.g., Ni(II)/Zn) | 2-(4-hydroxyphenyl)propanoamide derivative nih.gov |

Mechanistic Investigations of Synthetic Transformations

The synthetic transformations applied to this compound are underpinned by well-understood reaction mechanisms.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction is initiated by the deprotonation of the weakly acidic phenolic proton by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgyoutube.com For this reaction to be efficient, the alkyl halide should ideally be primary or methyl to minimize competing elimination reactions (E2), which can become significant with secondary and tertiary halides. masterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.comsigmaaldrich.com This acylium ion is the active electrophile that attacks the electron-rich aromatic ring of the phenol derivative. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org In the final step, a weak base (such as AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the ring's aromaticity and yielding the ketone product. byjus.comwikipedia.org The catalyst is regenerated in this step, although in the case of phenols, it often forms a complex with the product, necessitating stoichiometric amounts. wikipedia.orgstackexchange.com

Ester hydrolysis mechanisms differ depending on the pH. Under basic conditions (saponification), a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. vedantu.com Subsequently, the tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and methanol. vedantu.com Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst, which makes the carbonyl carbon much more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. chemguide.co.uk

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation Beyond Basic Identification

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information on the connectivity of atoms, the functional groups present, and the exact molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-(4-hydroxyphenyl)propanoate would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring would likely appear as two doublets in the range of δ 6.7-7.2 ppm, characteristic of a para-substituted benzene ring. The methine proton (CH) adjacent to the ester and phenyl groups would likely be a quartet around δ 3.7 ppm. The methyl protons of the propanoate group would present as a doublet near δ 1.5 ppm, and the methyl ester protons would be a singlet around δ 3.6 ppm. The phenolic hydroxyl proton would give a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ester would be the most downfield signal, typically above δ 170 ppm. The aromatic carbons would appear in the δ 115-155 ppm region, with the carbon bearing the hydroxyl group being the most deshielded in that group. The methine carbon, the aliphatic methyl carbon, and the ester methyl carbon would have characteristic shifts in the aliphatic region of the spectrum.

A hypothetical data table for the NMR analysis is presented below.

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Aromatic CH (ortho to OH) | Doublet, ~δ 6.8 ppm | ~δ 115 ppm |

| Aromatic CH (meta to OH) | Doublet, ~δ 7.1 ppm | ~δ 129 ppm |

| Methine CH | Quartet, ~δ 3.7 ppm | ~δ 45 ppm |

| Aliphatic CH₃ | Doublet, ~δ 1.5 ppm | ~δ 18 ppm |

| Ester OCH₃ | Singlet, ~δ 3.6 ppm | ~δ 52 ppm |

| Phenolic OH | Broad Singlet, variable ppm | - |

| Carbonyl C=O | - | ~δ 174 ppm |

| Aromatic C-OH | - | ~δ 155 ppm |

| Aromatic C-CH | - | ~δ 130 ppm |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. A strong, sharp peak around 1730 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. C-O stretching vibrations for the ester and the phenol would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching bands would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to produce strong signals. The C=O stretch would also be visible, although typically weaker than in the IR spectrum.

A summary of expected vibrational bands is provided in the table below.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) | Weak |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Ester C=O stretch | ~1730 (strong, sharp) | Moderate |

| Aromatic C=C stretch | 1450-1600 | Strong |

| C-O stretch | 1000-1300 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂O₃), the expected exact mass would be approximately 180.0786 g/mol . The fragmentation pattern in the mass spectrum would likely show a prominent fragment ion resulting from the loss of the methoxy group (-OCH₃) or the entire ester group.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Single Crystal Diffraction Analysis

Should suitable single crystals of this compound be grown, X-ray single crystal diffraction would provide a definitive three-dimensional structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which would dictate the crystal packing.

X-ray Powder Diffraction for Crystalline Phase Characterization

X-ray powder diffraction (XRPD) is used to characterize the crystalline form of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for identification and to assess the purity of the crystalline material. Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns.

Chromatographic Methodologies for Purity Assessment and Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its versatility and applicability to non-volatile and thermally sensitive compounds. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method is often the first approach for a compound like this compound, which possesses both polar and non-polar characteristics. The method development process involves the selection of an appropriate stationary phase, mobile phase composition, and detector.

Stationary Phase Selection: A C18 column is a common starting point, offering good retention for moderately polar compounds. For challenging separations, especially when dealing with structurally similar impurities or isomers, other stationary phases like biphenyl phases may offer unique selectivity for aromatic analytes thermofisher.com. In the case of resolving the enantiomers of this compound, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are frequently employed for the separation of arylpropionic acid derivatives researchgate.net. Another approach for chiral separations involves the use of cyclodextrin-based columns, which can separate enantiomers based on inclusion complexation chromatographyonline.com.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. The ratio of these components is adjusted to achieve optimal retention and resolution. The addition of small amounts of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group. For chiral separations on polysaccharide-based columns, normal-phase eluents like hexane/isopropanol are often used researchgate.net.

Detector: A UV detector is commonly used for the detection of this compound, as the phenyl group provides strong chromophoric activity. The detection wavelength is typically set at the absorbance maximum of the compound to ensure high sensitivity.

Method Validation: A developed HPLC method must be validated to ensure its reliability for its intended purpose. Validation is performed according to guidelines from regulatory bodies and typically includes the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Data Table: Illustrative HPLC Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Example Result for this compound |

| Linearity (r²) | ≥ 0.995 | 0.9992 |

| Range | Typically 80-120% of the test concentration | 10-150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | |

| Repeatability | 0.8% | |

| Intermediate Precision | 1.2% | |

| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | No significant change in results | Method is robust to minor changes in pH and mobile phase composition |

Gas Chromatography (GC) for Volatile Derivatives and Purity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility due to its polar hydroxyl group, it can be readily analyzed by GC after a derivatization step. Derivatization converts the polar functional group into a less polar, more volatile derivative, which also improves chromatographic peak shape and thermal stability gcms.cz.

Derivatization: The most common derivatization technique for compounds with active hydrogens, such as the phenolic hydroxyl group in this compound, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen with a trimethylsilyl (TMS) group. This process significantly increases the volatility of the analyte.

GC System and Conditions:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5) or a polyethylene glycol (Carbowax-type) phase, is typically used for the separation of the derivatized analyte and any impurities gcms.cz.

Injector: A split/splitless injector is commonly used, with the split ratio adjusted based on the concentration of the analyte.

Oven Temperature Program: A temperature program is employed to ensure the separation of compounds with different boiling points. The program typically starts at a lower temperature and is ramped up to a higher temperature to elute all components of interest.

Detector: A Flame Ionization Detector (FID) is a common choice for purity profiling due to its high sensitivity to organic compounds and a wide linear range. For identification purposes, a Mass Spectrometer (MS) is used as the detector.

Purity Profiling: GC-FID is well-suited for determining the purity of a this compound sample. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound. The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks.

Interactive Data Table: Typical GC Conditions for Analysis of Derivatized this compound

| GC Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or MS |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities for complex mixtures. The combination of chromatography with mass spectrometry provides both separation and structural information, leading to high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the identification and quantification of volatile and semi-volatile compounds nih.gov. After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be used for compound identification by comparison with spectral libraries. GC-MS is particularly useful for the purity profiling of derivatized this compound, as it can identify and help elucidate the structure of unknown impurities. The use of GC-tandem MS (GC-MS/MS) in multiple reaction monitoring (MRM) mode can further enhance selectivity and sensitivity for targeted analysis chromatographyonline.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of compounds in complex matrices without the need for derivatization mdpi.com. This makes it particularly suitable for the direct analysis of this compound in biological fluids, environmental samples, or pharmaceutical formulations.

In a typical LC-MS/MS setup, the analyte is separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, usually by electrospray ionization (ESI), and the precursor ion corresponding to the analyte is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations nih.gov.

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to separate the analyte from matrix interferences and the mass spectrometric parameters (e.g., precursor and product ions, collision energy) to maximize the signal of the analyte.

Interactive Data Table: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 179.1 |

| Product Ion 1 (m/z) | 120.1 (for quantification) |

| Product Ion 2 (m/z) | 93.1 (for confirmation) |

| Collision Energy | Optimized for fragmentation |

Computational and Theoretical Investigations of the Compound

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, orbital energies, and electron density distributions, which are pivotal in understanding a compound's reactivity and potential interactions.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to predict various molecular properties.

While specific DFT studies exclusively on Methyl 2-(4-hydroxyphenyl)propanoate are not extensively documented in publicly available literature, research on closely related structural analogs provides valuable insights. For instance, a study on Methyl-2-(4-isobutylphenyl)propanoate, which shares the core methyl propanoate structure attached to a substituted phenyl ring, has utilized DFT to explore its structural and electronic characteristics. Such studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms and subsequent calculations of electronic properties.

The reactivity of a molecule can be described by various descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and the Fukui function. These parameters help in identifying the most probable sites for electrophilic and nucleophilic attack, thereby predicting the molecule's behavior in chemical reactions.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

In the computational study of the analogous compound, Methyl-2-(4-isobutylphenyl)propanoate, the HOMO-LUMO gap was calculated to be 5.97 eV. This value provides an estimation of the electronic stability of a similar chemical scaffold. The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.

| Parameter | Value (for Methyl-2-(4-isobutylphenyl)propanoate) |

| HOMO Energy | Not explicitly stated in the available abstract |

| LUMO Energy | Not explicitly stated in the available abstract |

| HOMO-LUMO Gap | 5.97 eV |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atoms of the hydroxyl and ester groups, indicating these as likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring would display a more complex potential distribution due to the interplay of the electron-donating hydroxyl group and the electron-withdrawing propanoate substituent.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other biological or chemical entities. These methods are particularly useful in drug discovery and materials science for predicting binding affinities and conformational changes.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other macromolecule. The primary goal of molecular docking is to identify the most stable binding conformation, which is often associated with the lowest binding energy.

In the context of this compound, molecular docking could be employed to investigate its potential interactions with various biological targets. For example, given its structural similarity to certain biologically active compounds, it could be docked into the active sites of enzymes to predict its inhibitory potential. The docking process involves generating a multitude of possible binding poses and scoring them based on a force field that calculates the interaction energies, including electrostatic and van der Waals interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational changes, flexibility, and binding dynamics of a molecule in its environment, which is often modeled as a solvent like water.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. When studying ligand-receptor interactions, MD simulations can be performed on the docked complex to assess its stability over time. These simulations can reveal how the ligand and receptor adapt to each other, the persistence of key interactions, and the role of solvent molecules in the binding process. The results of MD simulations can be used to calculate binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction in Research Models

QSAR models are built upon a set of molecules with known activities, referred to as the training set. nih.gov For phenolic compounds, antioxidant activity is a frequently studied biological endpoint. nih.govimist.ma A hypothetical QSAR study for a series of hydroxyphenylpropanoate esters, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Key Molecular Descriptors in QSAR Studies of Phenolic Compounds:

A QSAR model is typically represented by a linear or non-linear equation. For instance, a simplified linear model for antioxidant activity might look like:

Log(1/IC50) = β0 + β1(HOMO) + β2(LogP) + β3(ASA)

Where:

IC50 is the concentration required for 50% inhibition, a measure of antioxidant activity.

β0, β1, β2, and β3 are regression coefficients determined from the statistical analysis of the training set.

HOMO, LogP, and ASA are the calculated descriptor values.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate set of compounds (test set). mdpi.com A well-validated QSAR model can then be used to predict the biological activity of new or untested compounds, such as other esters of 2-(4-hydroxyphenyl)propanoic acid, thereby guiding the synthesis of more potent analogues. nih.gov

Illustrative Data Table for QSAR Descriptors of Hypothetical Analogs:

| Compound | LogP | HOMO (eV) | ASA (Ų) | Predicted Activity (Log(1/IC50)) |

| This compound | 1.85 | -8.5 | 180.2 | To be predicted |

| Ethyl 2-(4-hydroxyphenyl)propanoate | 2.25 | -8.4 | 200.5 | 4.5 |

| Propyl 2-(4-hydroxyphenyl)propanoate | 2.65 | -8.3 | 220.8 | 4.2 |

| Isopropyl 2-(4-hydroxyphenyl)propanoate | 2.50 | -8.35 | 215.7 | 4.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific QSAR studies on this compound were not found.

Exploration of Electronic and Non-Linear Optical (NLO) Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and its response to an external electric field, are crucial for understanding its reactivity and potential applications in materials science. Non-linear optical (NLO) materials are of particular interest for their applications in photonics and optoelectronics. ajrconline.org While direct computational studies on the NLO properties of this compound are scarce, theoretical methods like Density Functional Theory (DFT) can be employed to predict these properties. bohrium.com

The electronic properties of interest include the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Key Electronic and NLO Properties:

| Property | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; related to the ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; related to the electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Dipole Moment | µ | Measure of the overall polarity of the molecule. |

| Polarizability | α | Measure of the ease with which the electron cloud can be distorted by an external electric field. |

| First Hyperpolarizability | β | Measure of the second-order NLO response. |

DFT calculations, often using functionals like B3LYP, are a standard approach for optimizing the molecular geometry and calculating these electronic and NLO properties. imist.ma For organic molecules, the presence of a π-conjugated system and electron-donating/accepting groups can significantly enhance NLO properties. In this compound, the phenyl ring constitutes a π-system, with the hydroxyl group acting as an electron-donating group and the ester group having some electron-withdrawing character.

Illustrative Data Table of Calculated Electronic and NLO Properties for a Similar Compound (e.g., a substituted chalcone):

| Parameter | Calculated Value |

| EHOMO | -6.2 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Dipole Moment (µ) | 3.5 D |

| Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Note: This data is from a representative study on a different organic molecule and is provided for illustrative purposes to indicate the types of values that might be obtained for this compound through computational analysis. ajrconline.org

The investigation of electronic and NLO properties through computational methods can guide the design of novel materials. For instance, by modifying the structure of this compound, such as by introducing stronger electron-donating or -withdrawing groups, it might be possible to tune its electronic properties and enhance its NLO response for potential technological applications. ajrconline.org

Biological Activities and Mechanistic Studies in Pre Clinical and Model Systems

Natural Occurrence, Biosynthesis, and Isolation from Biological Sources

Methyl 3-(4-hydroxyphenyl)propanoate is a naturally occurring compound found in various plant species. nih.gov It has been notably identified as a key bioactive substance in the root exudates of sorghum (Sorghum bicolor), where it is responsible for the plant's ability to inhibit soil nitrification. chemicalbook.comnih.gov The compound has also been reported in other plants, such as Tragopogon orientalis and Tragopogon pratensis. nih.gov

The biosynthesis of this compound involves the formal condensation of the carboxyl group of phloretic acid (3-(4-hydroxyphenyl)propanoic acid) with methanol. chemicalbook.comnih.gov Phloretic acid itself is a phenolic compound derived from the plant secondary metabolism pathway. Isolation from natural sources, such as sorghum root exudates, typically involves chromatographic techniques to separate it from a complex mixture of other secreted organic compounds. nih.gov

Role in Plant Physiology and Phytochemistry

MHPP functions as a significant modulator of plant growth and development, primarily by influencing the root system and interacting with key hormonal pathways. chemicalbook.comnih.gov

Methyl 3-(4-hydroxyphenyl)propanoate acts as a potent regulator of the root system architecture (RSA). cas.cn Research on the model plant Arabidopsis thaliana has demonstrated that MHPP modulates RSA by inhibiting the elongation of the primary root while simultaneously promoting the formation and growth of lateral roots. nih.govcas.cn This remodeling of the root system can enhance the plant's ability to explore the soil for nutrients. cas.cn By altering the root structure, MHPP influences nutrient accumulation in the plant. cas.cn

This table summarizes the principal effects of Methyl 3-(4-hydroxyphenyl)propanoate on the root system architecture of model plants like Arabidopsis.

The mechanism by which MHPP remodels the root system is closely linked to its interference with auxin signaling. nih.gov Auxin is a critical phytohormone that governs root development. Studies have shown that MHPP treatment leads to an elevation of auxin levels in the root tips of Arabidopsis. nih.govcas.cn

This increase in auxin concentration is achieved through several actions:

Upregulation of Auxin Biosynthesis: MHPP promotes the expression of genes involved in the synthesis of indole-3-acetic acid (IAA), the primary auxin in plants. cas.cn

Alteration of Auxin Transport: The compound affects polar auxin transport (PAT) by repressing the expression of specific auxin carrier proteins like PIN4 in root tips. cas.cn

Enhancement of Auxin Perception: MHPP treatment leads to the destabilization of Aux/IAA proteins, which are transcriptional repressors. Their degradation amplifies the auxin signal, leading to changes in root growth. nih.gov

Furthermore, the effects of MHPP are mediated through the nitric oxide (NO) and reactive oxygen species (ROS) pathways. MHPP induces the production of NO, which in turn promotes the accumulation of ROS in root tips. nih.govcas.cn Suppressing either NO or ROS accumulation can alleviate the inhibitory effect of MHPP on primary root elongation by weakening the auxin response. nih.gov

One of the most well-documented functions of Methyl 3-(4-hydroxyphenyl)propanoate is its role as a biological nitrification inhibitor (BNI). chemicalbook.comnih.gov It is released by plant roots, such as those of sorghum, to suppress the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. nih.govbohrium.com This process is critical for improving nitrogen use efficiency in agriculture, as nitrate is prone to leaching and gaseous loss, leading to economic and environmental issues. nih.govresearchgate.net

MHPP has been shown to effectively inhibit the gross nitrification rate in different soil types. bohrium.com Its efficacy can be comparable to synthetic nitrification inhibitors like 3,4-dimethylpyrazole phosphate (B84403) (DMPP) under certain conditions, particularly in acidic soils. bohrium.com The primary targets of MHPP appear to be ammonia-oxidizing bacteria (AOB), with studies indicating that it affects the community composition and abundance of specific AOB clusters. bohrium.com

Data from an aerobic 15N microcosm experiment comparing the inhibitory effects of DMPP and MHPP on the gross nitrification rate. bohrium.com

Allelochemicals are secondary metabolites released by plants that can influence the growth and development of neighboring organisms. nih.gov As a component of root exudates, Methyl 3-(4-hydroxyphenyl)propanoate has allelopathic potential. nih.gov By inhibiting nitrification, it alters the nitrogen availability in its immediate vicinity, which can affect the competitiveness of neighboring plants. Furthermore, its direct influence on the root architecture of other plants suggests a role in mediating plant-plant interactions within a community, potentially giving the producing plant a competitive advantage. nih.govcas.cn

Investigation of Modulatory Effects on Cellular Processes in in vitro Models

Beyond its role in plant and soil science, the modulatory effects of related phenolic compounds have been investigated in in vitro cellular models. For instance, a structurally similar phenolic amide ester, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has demonstrated potent anti-inflammatory properties. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated human monocyte/macrophage-like cells (THP-1) and peripheral blood mononuclear cells (PBMCs), MHPAP was shown to significantly inhibit the production of several key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), IL-8, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism of this inhibition involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov MHPAP was found to inhibit the phosphorylation of the NF-κB p65 subunit, a critical step in the activation of this inflammatory pathway. nih.gov These findings highlight the potential for phenolic structures related to MHPP to modulate fundamental cellular processes like inflammation.

Enzyme Inhibition and Activation Mechanisms (e.g., COX, hTS, IKK)

No specific studies detailing the inhibitory or activation effects of Methyl 2-(4-hydroxyphenyl)propanoate on enzymes such as cyclooxygenases (COX), human thymidylate synthase (hTS), or IκB kinase (IKK) were identified.

Receptor Binding and Ligand-Target Interactions

Information regarding the receptor binding profile and specific ligand-target interactions of this compound is not available in published research.

Effects on Cellular Viability and Proliferation in Cell Lines

Specific data from studies assessing the effects of this compound on the viability and proliferation of various cell lines could not be located.

Modulation of Key Signaling Pathways (e.g., NF-κB, NO/ROS pathways)

There is no available research that specifically investigates the modulatory effects of this compound on key signaling pathways, including the NF-κB or nitric oxide/reactive oxygen species (NO/ROS) pathways.

Antioxidant and Anti-inflammatory Mechanisms in Cellular Contexts

While related phenolic compounds are often studied for their antioxidant and anti-inflammatory properties, specific mechanistic studies in cellular contexts for this compound have not been reported.

Antimicrobial Activities against Model Microorganisms

No dedicated studies on the antimicrobial activity of this compound against model microorganisms were found. Research in this area has been conducted on the broader class of 4-hydroxyphenylpropanoates, but not specifically on this methyl ester isomer.

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of chemical compounds. However, in the absence of foundational biological activity data for this compound, no SAR studies have been conducted to explore how modifications to its structure would influence its efficacy or potency.

Pharmacodynamic Investigations in Animal Models (Focus on Mechanisms and Efficacy in Disease Models)

There is currently no available scientific literature detailing the pharmacodynamic properties of this compound in any animal models. Investigations into its mechanisms of action and its efficacy in preclinical models of disease have not been reported. Consequently, data on its potential therapeutic effects, target engagement, and downstream biological consequences in in vivo systems are absent from the current body of scientific knowledge.

Due to the lack of research in this area, no data tables can be generated to summarize the pharmacodynamic profile of this compound.

Cellular Uptake, Transport, and Biotransformation Studies in Model Systems

Similarly, there is a complete absence of published studies on the cellular uptake, transport mechanisms, and biotransformation of this compound in any model systems. Research has not been conducted to determine how this compound enters cells, whether its transport is mediated by specific proteins, or how it is metabolized by cells or subcellular fractions.

As a result of this absence of data, it is not possible to construct data tables or provide detailed findings on the cellular disposition of this compound.

Applications in Research and Non Clinical Domains

Utilization as a Biochemical Probe or Research Standard in Experimental Systems

Currently, there is limited specific information available from scientific literature detailing the use of Methyl 2-(4-hydroxyphenyl)propanoate as a standard biochemical probe or a research standard in experimental systems. While fluorescent probes and other specialized molecules are designed for specific biological targets, the application of this compound for such purposes is not well-documented.

Role as an Intermediate in the Synthesis of Complex Chemical Entities for Research Purposes

Phenylpropanoic acid derivatives are a significant class of compounds that serve as foundational scaffolds for the synthesis of more complex molecules, particularly in medicinal chemistry. This structural motif is integral to the development of novel therapeutic agents.

One of the most promising areas of research for this class of compounds is in the creation of agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a notable drug target for treating type 2 diabetes because its activation enhances glucose-dependent insulin secretion, which may reduce the risk of hypoglycemia associated with other diabetes medications rhhz.net. Research has focused on designing and synthesizing novel phenylpropanoic acid derivatives to act as potent GPR40 agonists rhhz.netnih.gov. The core structure of this compound makes it a potential starting material or intermediate for creating libraries of such derivatives aimed at optimizing potency, metabolic stability, and safety profiles for new anti-diabetic drugs rhhz.netnih.gov.

Development in Agricultural and Environmental Management

While significant research exists on the agricultural applications of its isomer, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), specific studies on this compound are not prominent in the available literature. The findings below relate to the potential applications based on its chemical class, though direct evidence for the 2-isomer is lacking.

There is no specific information in the available research to suggest that this compound has been developed or tested as a nitrification inhibitor. This field of study has largely focused on its isomer, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), which has been identified as a potent biological nitrification inhibitor (BNI) released by the roots of certain plants like sorghum researchgate.netnih.govresearchgate.net.

Specific research detailing the role of this compound as a plant growth modulator is not available. Extensive studies on its isomer, MHPP, have shown that it can modulate root system architecture by inhibiting primary root elongation and promoting the formation of lateral roots through interference with auxin signaling pathways nih.gov. However, these specific findings have not been attributed to the 2-isomer.

There is no direct evidence from the provided research to support the use of this compound as a phytotoxic agent for weed management. However, phenolic compounds as a general class are known to possess allelopathic or phytotoxic properties. Studies on structurally related compounds, such as propiophenone and its derivatives, have demonstrated their potential to act as plant growth regulators by inhibiting germination and seedling growth mdpi.com. This suggests that while not specifically documented, the potential for phytotoxic activity could be an area for future investigation for this compound.

Exploration in Materials Science for Polymer Synthesis or Other Functional Materials

The application of this compound in materials science and polymer synthesis is not documented in the available research. Its isomer, Methyl 3-(4-hydroxyphenyl)propanoate, has been successfully used as a precursor to synthesize novel bio-sourced aliphatic–aromatic copolyesters researchgate.net. This involves using the compound to create a di-ester monomer which is then polymerized. Such research highlights the potential of hydroxyphenylpropanoate structures in creating sustainable polymers, though these studies have not specifically utilized the 2-isomer.

Research Summary Table

| Application Area | Subsection | Research Status for this compound |

|---|---|---|

| Research & Non-Clinical | 6.1. Biochemical Probe | Limited to no specific information available. |

| 6.2. Synthesis Intermediate | Belongs to a class of compounds (phenylpropanoic acids) used as scaffolds for synthesizing GPR40 agonists for anti-diabetic research. | |

| Agricultural & Environmental | 6.3.1. Nitrification Inhibitor | No specific research found; studies focus on the 3-isomer (MHPP). |

| 6.3.2. Plant Growth Modulator | No specific research found; studies focus on the 3-isomer (MHPP). | |

| 6.3.3. Phytotoxic Agent | No direct evidence; potential exists based on the activity of related phenolic compounds. | |

| Materials Science | 6.4. Polymer Synthesis | No specific research found; studies focus on the 3-isomer (MHPP). |

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of arylpropionic acid derivatives is a well-established field, but there is a growing demand for greener, more efficient, and sustainable methods. Future research will likely focus on moving away from conventional processes that may involve harsh reagents or produce significant waste.

Key research avenues include:

Biocatalysis: The use of enzymes, particularly lipases, for esterification reactions presents a promising sustainable alternative. mdpi.com Research could focus on identifying or engineering specific enzymes for the direct and selective esterification of 2-(4-hydroxyphenyl)propanoic acid with methanol under mild conditions, minimizing byproducts and energy consumption.

Heterogeneous Catalysis: Developing solid acid catalysts (e.g., zeolites, ion-exchange resins) can simplify product purification and allow for catalyst recycling, aligning with green chemistry principles. mdpi.com Future work could involve designing catalysts with optimal pore size and acidity for this specific transformation.

Continuous Flow Reactors: Shifting from batch to continuous flow synthesis can offer superior control over reaction parameters, improve safety, and increase throughput. prepchem.com Investigating the kinetics of Methyl 2-(4-hydroxyphenyl)propanoate formation is crucial for designing efficient flow processes.

Alternative Energy Sources: Exploring microwave-assisted or ultrasound-assisted synthesis could dramatically reduce reaction times and energy input compared to traditional thermal methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis (Lipases) | High selectivity, mild conditions, biodegradable catalyst. mdpi.com | Enzyme screening, immobilization, reaction optimization. |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced corrosion. mdpi.com | Catalyst design, kinetic modeling, long-term stability. |

| Continuous Flow Synthesis | Enhanced safety and control, higher throughput, easier scale-up. | Reactor design, kinetic studies, process optimization. |

| Microwave/Ultrasound | Rapid heating, shorter reaction times, increased yields. | Frequency/power optimization, solvent selection. |

Integration of Advanced Analytical Techniques for Real-time Monitoring

To optimize the novel synthetic methodologies mentioned above, advanced analytical techniques for real-time, in-line reaction monitoring are indispensable. As this compound possesses a chiral center at the C-2 position of the propanoate chain, techniques capable of chiral analysis are particularly important. wikipedia.org

Future analytical developments should focus on:

Process Analytical Technology (PAT): Implementing in-line spectroscopic methods such as Mid-Infrared (MIR) and Mass Spectrometry (MS) can provide real-time concentration profiles of reactants, intermediates, and the final product without the need for manual sampling. nih.gov This allows for precise control over the reaction to maximize yield and purity.

Real-time NMR Spectroscopy: Using a flow cell within an NMR spectrometer allows for continuous monitoring of the reaction mixture, providing detailed structural information and quantitative data on the conversion rate. oxinst.com

Chiral Separation Techniques: The biological activity of chiral molecules often resides in a single enantiomer. orientjchem.org Therefore, developing advanced chiral chromatography methods (HPLC, GC, SFC) is crucial. wikipedia.orgacs.orggcms.cz Future work could focus on creating novel chiral stationary phases for more efficient separation of the (R)- and (S)-enantiomers of this compound and its precursors.

Advanced Mass Spectrometry: Combining chiral liquid chromatography with mass spectrometry (chiral LC-MS) will be essential for the sensitive and accurate quantification of each enantiomer in complex biological or environmental samples. openochem.org

Identification of Unexplored Biological Targets and Pathways

While the broader class of 2-arylpropionic acids is known for inhibiting cyclooxygenase (COX) enzymes, the specific biological targets of this compound are largely unknown. orientjchem.orgnih.gov Future research should aim to move beyond the established NSAID pathways and explore novel biological activities.

Promising areas for investigation include:

Antimicrobial Activity: Related phenolic acid esters and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated activity against multidrug-resistant bacteria and fungi. orientjchem.orgresearchgate.netnih.govresearchgate.netnih.gov Screening this compound against a panel of pathogenic microbes, including the ESKAPE pathogens, could reveal new therapeutic potential.

Anticancer Properties: Derivatives of arylpropionic acid and other molecules containing the 4-hydroxyphenyl moiety have shown promise as anticancer agents by targeting pathways beyond COX inhibition. nih.govresearchgate.net Studies could investigate the compound's effects on cancer cell proliferation, apoptosis, and migration in various cancer cell lines.

Antioxidant Activity: The phenolic hydroxyl group suggests that the compound may possess antioxidant properties. researchgate.net Future studies could quantify its radical scavenging ability and its potential to protect cells from oxidative stress.

Enzyme Inhibition Assays: A broad screening against a library of enzymes could identify unexpected targets, potentially opening up entirely new therapeutic applications.

| Potential Biological Activity | Rationale / Related Findings | Future Research Approach |

| Antimicrobial | Related phenolic esters show activity against pathogens like L. monocytogenes. researchgate.netresearchgate.net | MIC/MBC assays, mechanism of action studies (e.g., membrane disruption). |

| Anticancer | Other arylpropionic acid derivatives have non-COX mediated anticancer effects. nih.gov | Cytotoxicity assays (MTT), apoptosis studies, target identification. |

| Antioxidant | The phenolic structure is a known pharmacophore for antioxidant activity. researchgate.net | DPPH/FRAP assays, cellular antioxidant activity assays. |

| Novel Enzyme Inhibition | Broad screening can uncover unexpected molecular interactions. | High-throughput screening against enzyme libraries. |

Expanding the Scope of Non-Clinical and Agricultural Applications

Beyond human medicine, the chemical structure of this compound suggests potential utility in various non-clinical and agricultural fields.

Emerging avenues for research are:

Polymer Additives: Sterically hindered phenols are widely used as antioxidants and thermal stabilizers in plastics like polypropylene and polyethylene. wikipedia.org Research could assess the efficacy of this compound as a stabilizer to prevent degradation in various polymers.

Food Preservation: Given the potential antimicrobial properties of related hydroxyphenylpropanoates, this compound could be investigated as a novel food additive to control the growth of foodborne pathogens like Listeria monocytogenes. researchgate.netresearchgate.net

Agrochemicals: The 2-(4-hydroxyphenoxy)propionic acid structure is a key intermediate in the synthesis of certain herbicides. google.comgoogle.com While structurally different, this shared feature warrants investigation into the potential herbicidal or plant growth-regulating properties of this compound.

Mechanistic Elucidation of Broader Biological Impacts in Ecological Systems

The increasing prevalence of pharmaceuticals and industrial chemicals in the environment necessitates an understanding of their ecological impact. As a compound with potential widespread use, it is crucial to investigate the environmental fate and effects of this compound.

Future ecological research should address:

Biodegradability: Studies to determine the rate and pathways of biodegradation in soil and aquatic environments are essential. Identifying the microorganisms capable of metabolizing the compound would be a key objective.

Ecotoxicity: Assessing the acute and chronic toxicity of the compound to representative aquatic organisms (e.g., algae, daphnia, fish) and soil organisms (e.g., earthworms, soil microbes) is necessary to understand its potential environmental risk.

Bioaccumulation: Investigating the potential for this compound to accumulate in the tissues of organisms is critical for predicting its impact on food webs.

Effects on Plant-Microbe Interactions: Research could explore how the compound affects crucial ecological processes, such as nitrogen fixation, mycorrhizal associations, and the composition of the plant root microbiome.

Q & A

What are the key synthetic pathways for Methyl 2-(4-Hydroxyphenyl)propanoate, and how can reaction yields be optimized?

Basic Research Question

The synthesis typically involves esterification of 2-(4-hydroxyphenyl)propanoic acid with methanol under acid catalysis, followed by chiral resolution if enantiomerically pure forms are required . Optimization strategies include:

- Catalyst Selection : Use of sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency.

- Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Chiral Resolution : Employing enzymatic resolution or chiral stationary-phase chromatography (e.g., amylose-based columns) to isolate the (S)-enantiomer .

- Yield Improvement : Post-synthetic purification via recrystallization or column chromatography to achieve >95% purity .

How is the structural integrity of this compound validated in synthetic chemistry?

Basic Research Question

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~3.6 ppm for methoxy) and aromatic protons (δ ~6.8–7.2 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers (e.g., C2 in the propanoate chain) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 195.1) .

What analytical methods are recommended for detecting impurities in this compound?

Basic Research Question

Impurity profiling relies on chromatographic and hyphenated techniques:

- HPLC-UV/DAD : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate hydrolyzed byproducts (e.g., 2-(4-hydroxyphenyl)propanoic acid) .

- GC-MS : Detects volatile impurities from incomplete esterification.

- ICP-MS : Monitors trace metal contaminants from catalysts .

How does the stereochemistry of this compound influence its biological activity?

Advanced Research Question

The (S)-enantiomer exhibits distinct bioactivity due to stereospecific interactions:

- Enzyme Binding : The hydroxyl group’s spatial orientation affects hydrogen bonding with targets like cyclooxygenase (COX) or cytochrome P450 enzymes .

- Pharmacokinetics : Chiral HPLC studies show the (S)-form has a longer plasma half-life due to reduced metabolic clearance .

- Anti-inflammatory Activity : The (S)-enantiomer inhibits NF-κB signaling in macrophage-like cells (e.g., THP-1), while the (R)-form is less potent .

What are the stability challenges of this compound under varying pH and temperature conditions?

Advanced Research Question

Stability studies reveal:

- Hydrolysis : Rapid degradation in alkaline conditions (pH >9) via ester cleavage to 2-(4-hydroxyphenyl)propanoic acid. Acidic conditions (pH <3) slow hydrolysis but promote racemization .

- Thermal Stability : Decomposition above 100°C, forming phenolic byproducts. Lyophilization or storage at -20°C in inert atmospheres (N) enhances shelf life .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Advanced Research Question

Key modifications and their effects include:

- Halogen Substitution : Adding fluoro or bromo groups at the phenyl para position (e.g., Methyl 2-amino-3-(4-fluorophenyl)propanoate) enhances metabolic stability but may reduce solubility .

- Ester Group Replacement : Converting the methyl ester to ethyl or tert-butyl esters alters lipophilicity and bioavailability .

- Amino Acid Hybrids : Incorporating amino groups (e.g., Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate) improves targeting of peptide transporters .

How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., THP-1 vs. PBMCs) and cytokine measurement protocols (ELISA vs. multiplex assays) .

- Enantiomeric Purity : Verify chiral purity via circular dichroism (CD) or polarimetry, as racemic mixtures may obscure dose-response relationships .

- Statistical Analysis : Apply multivariate regression to account for confounding variables (e.g., solvent effects in in vitro studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.